BAY-7598 Exhibits 23.5-fold Higher Potency than MMP408 and >16,000-fold Higher Potency than PF-00356231 Against Human MMP12
BAY-7598 demonstrates significantly superior potency against human MMP12 compared to other well-known MMP12 inhibitors. It inhibits human MMP12 with an IC50 of 0.085 nM [1]. In comparison, the widely used MMP12 inhibitor MMP408 has an IC50 of 2.0 nM , and PF-00356231 has an IC50 of 1.4 μM (1,400 nM) [2]. This translates to a 23.5-fold increase in potency over MMP408 and a >16,000-fold increase over PF-00356231.
| Evidence Dimension | Inhibitory potency (IC50) against human MMP12 |
|---|---|
| Target Compound Data | IC50 = 0.085 nM |
| Comparator Or Baseline | MMP408: IC50 = 2.0 nM; PF-00356231: IC50 = 1.4 μM (1,400 nM) |
| Quantified Difference | 23.5-fold more potent than MMP408; >16,470-fold more potent than PF-00356231 |
| Conditions | Biochemical enzyme inhibition assay |
Why This Matters
Higher potency allows for the use of lower compound concentrations in experiments, reducing the risk of off-target effects and potential cytotoxicity, and improving the cost-effectiveness of studies.
- [1] MedChemExpress. (n.d.). Product Page: BAY-7598. Retrieved from https://www.medchemexpress.eu/bay-7598.html. View Source
- [2] ChemicalBook. (n.d.). Product Page: 766536-21-4 (PF-00356231). Retrieved from https://www.chemicalbook.cn/CASEN_766536-21-4.htm. View Source
